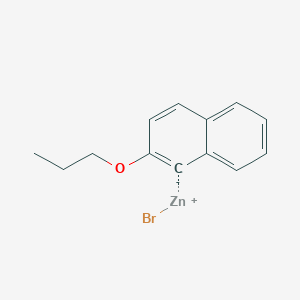
(2-n-Propyloxynaphthalen-1-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-n-propyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-propyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-n-propyloxynaphthalene with zinc bromide in the presence of a solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction conditions are optimized for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-n-propyloxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Common Reagents and Conditions
The compound reacts with a variety of reagents, including halides, alkyl halides, and aryl halides, under conditions that typically involve the use of catalysts like palladium or nickel. The reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the naphthalene ring and the coupling partner.
Scientific Research Applications
(2-n-propyloxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis for the formation of complex molecules and in the study of reaction mechanisms.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism by which (2-n-propyloxynaphthalen-1-yl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states, thereby lowering the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
- (2-n-propyloxynaphthalen-1-yl)zinc chloride
- (2-n-propyloxynaphthalen-1-yl)zinc iodide
- (2-n-propyloxynaphthalen-1-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-n-propyloxynaphthalen-1-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its solubility in THF also makes it convenient for use in many organic reactions.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C13H13BrOZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);2-propoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C13H13O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h3-8H,2,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UTSGPBHPKRRMBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















